molecular formula C8H6Cl2O2 B041123 3-Chloro-4-methoxybenzoyl chloride CAS No. 36590-49-5

3-Chloro-4-methoxybenzoyl chloride

Cat. No.: B041123
CAS No.: 36590-49-5
M. Wt: 205.03 g/mol
InChI Key: GAPGQBDURBPRLG-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-4-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-chloro-4-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: It hydrolyzes in the presence of water to form 3-chloro-4-methoxybenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-chloro-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3-Chloro-4-methoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

3-Chloro-4-methoxybenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Proteomics Research: Utilized in the modification of proteins and peptides for proteomics studies.

    Material Science: Employed in the synthesis of polymers and other materials with specific properties.

    Medicinal Chemistry: Used in the development of potential drug candidates and bioactive molecules.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of amides, the compound reacts with amines to form a stable amide bond, which is a key structural motif in many bioactive molecules .

Comparison with Similar Compounds

3-Chloro-4-methoxybenzoyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGQBDURBPRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 0.22 gram (0.0012 mole) of 3-chloro-4-methoxybenzoic acid in a small amount of tetrahydrofuran and chloroform was cooled to 0° C., and 0.12 mL (0.0014 mole) of oxalyl chloride was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature, where it was stirred for about 3.5 hours. After this time the reaction mixture was concentrated under reduced pressure, yielding 3-chloro-4-methoxybenzoyl chloride, which was dissolved in a small amount of tetrahydrofuran for later use.
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Synthesis routes and methods II

Procedure details

A mixture of 10.4 g. (0.052 mol.) of 3-chloro-4-methoxybenzoic acid methyl ester and 3.5 g. (0.09 mol.) of sodium hydroxide in 150 ml. of water was refluxed for two hours. The reaction mixture was cooled and acidified with 10% aqueous hydrochloric acid to precipitate 3-chloro-4-methoxybenzoic acid, m.p. 199°-202°. The acid was refluxed with thionyl chloride as described in the procedure of Example 9 to give 3-chloro-4-methoxybenzoic acid chloride, m.p. 55°-57°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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